N-(1,1-Dimethyl-3-oxobutyl)-N'-beta-D-galactopyranosylthiourea

Beschreibung

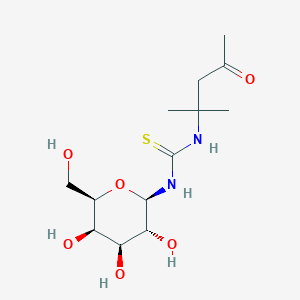

N-(1,1-Dimethyl-3-oxobutyl)-N'-beta-D-galactopyranosylthiourea is a thiourea derivative featuring a branched ketone group (N-(1,1-dimethyl-3-oxobutyl)) and a beta-D-galactopyranosyl moiety linked via a thiourea bridge.

Eigenschaften

CAS-Nummer |

81827-18-1 |

|---|---|

Molekularformel |

C13H24N2O6S |

Molekulargewicht |

336.41 g/mol |

IUPAC-Name |

1-(2-methyl-4-oxopentan-2-yl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |

InChI |

InChI=1S/C13H24N2O6S/c1-6(17)4-13(2,3)15-12(22)14-11-10(20)9(19)8(18)7(5-16)21-11/h7-11,16,18-20H,4-5H2,1-3H3,(H2,14,15,22)/t7-,8+,9+,10-,11-/m1/s1 |

InChI-Schlüssel |

MALBDFDVJOANIW-ZKKRXERASA-N |

Isomerische SMILES |

CC(=O)CC(C)(C)NC(=S)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Kanonische SMILES |

CC(=O)CC(C)(C)NC(=S)NC1C(C(C(C(O1)CO)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea typically involves the reaction of N-(1,1-Dimethyl-3-oxobutyl)acrylamide with beta-D-galactopyranosyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of N-(1,1-Dimethyl-3-oxobutyl)acrylamide, followed by its reaction with beta-D-galactopyranosyl isothiocyanate. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thioureas.

Wissenschaftliche Forschungsanwendungen

N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for carbohydrate-binding proteins.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N-(1,1-Dimethyl-3-oxobutyl)-N’-beta-D-galactopyranosylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

(a) N-(1,1-Dimethyl-3-oxobutyl)acrylamide (Diacetone acrylamide)

- Structure : Shares the N-(1,1-dimethyl-3-oxobutyl) group but replaces the thiourea-galactose moiety with an acrylamide group.

- Properties :

- Applications : Used in polymer synthesis (e.g., crosslinking agents) .

- Regulatory Status : Classified as hazardous (危) and toxic (劇) in Japan, indicating stringent handling requirements .

(b) Polymer with N-(1,1-Dimethyl-3-oxobutyl)-2-propenamide

- Structure : A copolymer incorporating the N-(1,1-dimethyl-3-oxobutyl) group into a polymer backbone with acrylate esters .

- Applications : Industrial uses in coatings or adhesives.

- Regulatory Status : Listed in global environmental regulations, suggesting scrutiny over environmental persistence or toxicity .

Comparison Insight : The thiourea and galactose groups in the target compound likely enhance its solubility in polar solvents compared to the hydrophobic acrylamide derivatives, broadening its applicability in biochemical contexts.

Glycosylated Thiourea Derivatives

(a) (2S,3R,4R)-2-(N-tert-Butoxycarbonyl)amino-1-O-[6-O-(tert-butyldiphenylsilyl)-2-deoxy-2-iodo-3,4-oxacarbonyl-β-D-galactopyranosyl]-1,3,4-octadecantriol (11)

- Structure: A galactopyranosyl derivative with tert-butyldiphenylsilyl and iodo protecting groups, linked to a sphingosine analog .

- Synthesis :

- Properties :

Its thiourea bridge may offer stronger hydrogen-bonding capacity compared to ether or carbonate linkages in analog (11) .

Physicochemical Properties

Biologische Aktivität

N-(1,1-Dimethyl-3-oxobutyl)-N'-beta-D-galactopyranosylthiourea is a synthetic compound notable for its unique chemical structure, which combines a thiourea group with a beta-D-galactopyranosyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology.

- Molecular Formula : C₁₃H₂₄N₂O₆S

- Molecular Weight : 336.41 g/mol

- CAS Number : 81827-18-1

The compound features a thiourea functional group that enhances its reactivity and biological interactions. The beta-D-galactopyranosyl component plays a crucial role in cell recognition processes, potentially enhancing the compound's bioactivity against various cancer cells and pathogens .

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. Compounds with similar structures have been shown to inhibit cell proliferation and induce cytotoxic effects in various cancer cell lines. The mechanism of action may involve modulation of apoptosis pathways and interference with metabolic processes within the tumor cells .

Case Study Example :

In vitro studies demonstrated that derivatives of thiourea compounds can induce apoptosis in human cancer cell lines, such as breast and prostate cancer cells. The cytotoxic effects were measured using assays like MTT and trypan blue exclusion, revealing IC₅₀ values that indicate effective concentrations for inducing cell death .

Antimicrobial Activity

The compound also displays antimicrobial properties, which are attributed to its ability to disrupt cellular processes in bacteria and fungi. The beta-D-galactopyranosyl unit may enhance binding to bacterial surfaces, facilitating the compound's uptake and subsequent action against microbial targets .

The mechanisms by which this compound exerts its biological effects include:

- Nucleophilic Substitution Reactions : The thiourea group can participate in nucleophilic reactions, making it reactive towards various biological targets.

- Cell Recognition Enhancement : The galactopyranosyl moiety aids in cellular recognition, potentially increasing the compound's efficacy against specific cancer types .

- Apoptosis Induction : Studies suggest that this compound may activate apoptotic pathways in cancer cells, leading to programmed cell death without significant side effects on normal cells .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique biological profile:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| Compound A | Moderate | Low | DNA intercalation |

| Compound B | High | Moderate | Apoptosis induction |

| This compound | High | High | Nucleophilic substitution & apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.